molecular formula C15H12N2OS2 B2846981 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-19-4

2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2846981
CAS No.: 338779-19-4
M. Wt: 300.39
InChI Key: GABSFJXSAWYCNH-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Phenyl group at position 3, contributing aromaticity and lipophilicity.
  • Thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic system with a ketone at position 4, which is critical for hydrogen bonding and electronic properties.

Such compounds are often explored for biological activities, including antimicrobial and antiviral properties .

Properties

IUPAC Name

3-phenyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSFJXSAWYCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminothiophene Derivatives

The thieno[3,2-d]pyrimidin-4(3H)-one core is typically constructed via cyclocondensation reactions. A seminal approach involves reacting methyl 3-amino-5-phenylthiophene-2-carboxylate with formamidine acetate under reflux conditions in ethanol. This method, adapted from thienopyrimidinone syntheses, achieves ring closure through nucleophilic attack at the carbonyl carbon, forming the pyrimidinone moiety.

Key modifications include:

  • Solvent Optimization : Replacing ethanol with dimethylformamide (DMF) increases reaction rate by 40% at 110°C.
  • Catalytic Enhancements : Adding 5 mol% tetrabutylammonium bromide (TBAB) improves yield from 68% to 82% by facilitating intermediate stabilization.

Alternative Synthetic Pathways

One-Pot Vilsmeier-Haack Approach

Adapting methodologies from pyrimidin-4(3H)-one synthesis, a streamlined protocol was developed:

  • Treat 3-(allylsulfanyl)-5-phenylthiophen-2-amine with Vilsmeier reagent (POCl3/DMF) at −10°C.
  • Allow gradual warming to 80°C over 4 hours.
  • Quench with saturated NaHCO3 to precipitate product.

Advantages

  • Eliminates intermediate isolation steps
  • Achieves 65% yield with 93% purity

Mechanistic Insight
The sequence involves:

  • Halogenation : POCl3 converts amide to imidoyl chloride
  • Formylation : DMF acts as formyl donor
  • Cyclization : Intramolecular attack forms the pyrimidinone ring

Advanced Functional Group Interconversion

Thione to Sulfanyl Conversion

For substrates containing thione groups at position 2:

  • Generate thieno[3,2-d]pyrimidin-4(3H)-thione via Lawesson’s reagent.
  • Perform radical-mediated allylation using allyl bromide and AIBN in toluene at 110°C.

Key Observations

  • Radical pathway avoids base-sensitive substrates
  • Requires strict oxygen-free conditions
  • Yields range 58–63% due to competing dimerization

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison for 2-(Allylsulfanyl)-3-Phenylthieno[3,2-d]Pyrimidin-4(3H)-One Synthesis

Method Yield (%) Purity (%) Time (h) Scalability Cost Index
Nucleophilic Substitution 78 98.5 14 Excellent 1.2
Vilsmeier-Haack 65 93 4 Moderate 1.8
Radical Allylation 63 97 18 Limited 2.5

Cost Index: Relative to nucleophilic substitution method (1.0 = $120/g at 100g scale)

Critical Process Parameters

Temperature Control in Cyclization

Maintaining −10°C during Vilsmeier reagent addition prevents:

  • Premature decomposition of imidoyl chloride intermediate
  • Over-chlorination side reactions (reduced by 37% versus room temperature)

Purification Challenges

Common impurities include:

  • 4-Chloro analogue (3–5%) : Removable via silica gel chromatography (hexane:EtOAc 4:1)
  • Dimerized byproducts : Suppressed by using degassed solvents in radical methods

Spectroscopic Characterization Data

Key ¹H NMR Signals (CDCl₃, 400 MHz)

  • δ 7.82–7.45 (m, 5H, Ph)
  • δ 6.05 (m, 1H, CH₂CHCH₂S)
  • δ 5.34 (dd, J = 17.2, 1.6 Hz, 1H, trans-CH₂)
  • δ 5.25 (dd, J = 10.4, 1.2 Hz, 1H, cis-CH₂)

Mass Spec

  • m/z 315.4 [M+H]⁺ (Calc. 315.41)

Chemical Reactions Analysis

2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thienopyrimidine derivatives using reducing agents such as lithium aluminum hydride.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction . The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidines, and substituted aromatic derivatives.

Scientific Research Applications

2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and antitumor effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth and proliferation of bacterial or cancer cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate key biological processes makes it a valuable tool in scientific research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Allylsulfanyl (target) and benzylsulfanyl () groups provide sulfur-based reactivity, whereas methoxy () and trifluoromethyl () groups modulate electronic properties.
  • Core Variations: The target’s thieno[3,2-d]pyrimidinone core differs from thieno[2,3-d] analogs () in ring fusion, affecting molecular planarity and binding interactions.

Key Observations :

  • Microwave-assisted synthesis () improves efficiency compared to traditional reflux ().
  • Pd-catalyzed methods () enable precise functionalization but suffer from lower yields (19%).

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight LogP (Calculated) Solubility Insights Reference
Target Compound N/A ~316.4 ~3.2 (estimated) Moderate lipophilicity N/A
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b) 303–304 376.4 2.8 High polarity due to –OH
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o) 289–291 399.5 1.5 Polar substituents reduce LogP
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one N/A 424.5 ~4.0 High lipophilicity

Key Observations :

  • Hydroxyl groups () increase melting points via hydrogen bonding.
  • Allylsulfanyl and benzylsulfanyl groups () enhance lipophilicity, favoring membrane permeability.

Biological Activity

2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the thienopyrimidine family and is characterized by its unique structure, which includes an allylsulfanyl group and a phenyl group. Its biological activities have garnered interest in various fields, particularly in antimicrobial and antitumor research.

  • Molecular Formula: C15H12N2OS2
  • Molecular Weight: 300.4 g/mol
  • CAS Number: 338779-19-4

The primary biological activity of this compound is attributed to its inhibition of the growth of Mycobacterium tuberculosis and Mycobacterium bovis . The compound disrupts biochemical pathways essential for bacterial proliferation, leading to a reduction in bacterial load. The minimum inhibitory concentration (MIC) for this compound has been reported to be in the range of 6–8 μM, indicating its potency against these pathogens.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Effective against Mycobacterium species, inhibiting their growth.
Antitumor Exhibits potential cytotoxic effects on cancer cell lines.
Antioxidant May possess antioxidant properties that contribute to cellular protection.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects on Mycobacterium strains. The study highlighted its potential as a lead compound for developing new antitubercular agents.
  • Antitumor Potential : Research has shown that this compound exhibits cytotoxicity against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapy.
  • Chemical Reactivity : The compound is subject to various chemical reactions such as oxidation and reduction, which can modify its biological activity. For instance, oxidation of the allylsulfanyl group can yield sulfoxides or sulfones that may exhibit altered pharmacological properties.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its low MIC suggests good bioavailability and potential for systemic application in treating infections caused by resistant Mycobacterium strains.

Q & A

Q. What are the standard synthetic routes for 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one, and how are key intermediates validated?

Synthesis typically involves cyclization of thiophene and pyrimidine precursors followed by substitution reactions. For example:

  • Thienopyrimidine core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Substituent introduction : Allylsulfanyl groups are added via nucleophilic substitution or thiol-ene reactions .
    Validation : Intermediates are characterized using HPLC (purity >95%) and NMR (e.g., confirming allyl proton signals at δ 5.2–5.8 ppm) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent integration and regiochemistry (e.g., allyl protons vs. aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₄N₂OS₂: 320.0584) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How are preliminary biological activities (e.g., anticancer, antimicrobial) screened for this compound?

  • Antiproliferative assays : MTT tests on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Dose-response curves : Generated at concentrations of 1–100 µM to assess potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts : Pd/C or ZnCl₂ for coupling reactions (e.g., allyl group introduction) .
  • Temperature control : Reflux (80–100°C) for cyclization vs. room temperature for thiol additions .
    Example : Optimizing allylation with DMF at 80°C increased yield from 45% to 72% .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Confirm antiproliferative activity via both MTT and colony formation assays .
  • Target engagement studies : Use fluorescence polarization to verify binding to kinases or DNA .
  • Purity checks : Re-test compounds after HPLC purification to rule out impurity-driven effects .

Q. How can structure-activity relationships (SAR) guide substituent modifications?

  • Allylsulfanyl group : Replace with bulkier groups (e.g., benzylsulfanyl) to study steric effects on target binding .
  • Phenyl ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    Data example : Adding a 4-CF₃ group increased IC₅₀ against EGFR from 1.2 µM to 0.3 µM .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina assesses binding affinity to kinase ATP-binding pockets (e.g., EGFR) .
  • MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME estimates logP (lipophilicity) and CYP450 inhibition risks .

Q. How are regioselectivity challenges addressed during functionalization of the thienopyrimidine core?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during sulfanyl group addition .
  • Directed metalation : Pd-catalyzed C–H activation for selective coupling at the 6-position of the thienopyrimidine .

Methodological Notes

  • Synthesis scalability : Multi-gram batches require flow chemistry setups to maintain temperature control .
  • Data reproducibility : Use internal standards (e.g., deuterated solvents) in NMR to minimize batch variability .
  • Advanced SAR : Combine X-ray crystallography (e.g., Protein Data Bank structures) with synthetic modifications for rational design .

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